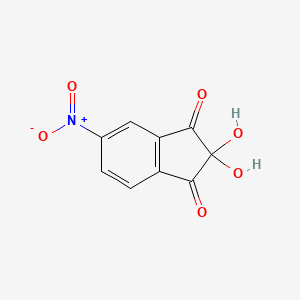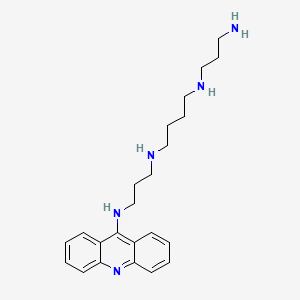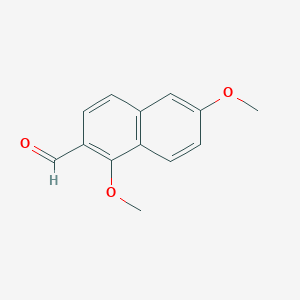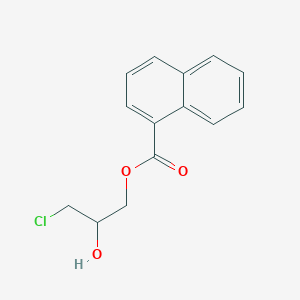
2-(2-Phenoxyethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenoxyethoxy)-1,1’-biphenyl: diethylene glycol monophenyl ether or phenoxydiglycol , has the chemical formula C10H14O3 . Its molecular weight is approximately 182.22 g/mol . This compound combines the biphenyl core with a phenoxyethoxy group, resulting in interesting properties.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for preparing 2-(2-phenoxyethoxy)-1,1’-biphenyl. One common method involves the reaction of 2-bromophenol with 2-bromoethanol in the presence of a base (such as potassium carbonate) to form the desired compound. The reaction proceeds through an etherification process, resulting in the phenoxyethoxy group attached to the biphenyl core.
Industrial Production: In industrial settings, this compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.
Analyse Des Réactions Chimiques
Reactivity: 2-(2-Phenoxyethoxy)-1,1’-biphenyl can undergo various reactions:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction of the phenoxyethoxy group may yield diethylene glycol derivatives.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Bromination: Reaction with bromine in an organic solvent.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Etherification: Reaction with alkyl halides or alcohols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield 2-(2-bromophenoxy) derivatives, while hydrogenation could lead to diethylene glycol derivatives.
Applications De Recherche Scientifique
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its moderate polarity.
Surfactant: Employed in emulsions and formulations.
Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.
Pharmacology: Investigated for potential pharmacological applications.
Coatings and Polymers: Used in coatings, adhesives, and polymer formulations.
Plasticizers: Enhances flexibility in plastics.
Mécanisme D'action
The exact mechanism of action for 2-(2-phenoxyethoxy)-1,1’-biphenyl depends on its specific application. It may interact with cellular membranes, receptors, or enzymes, influencing biological processes.
Comparaison Avec Des Composés Similaires
Propriétés
| 97762-38-4 | |
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-(2-phenoxyethoxy)-2-phenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-3-9-17(10-4-1)19-13-7-8-14-20(19)22-16-15-21-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
KOGCEIITTJTIMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)








